(3Z)-3-[(1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one

VEGFR inhibition Angiogenesis Tyrosine kinase inhibitor

Oxindole I (CAS 210303-07-4) is the unsubstituted pyrrolylmethylidenyl oxindole pharmacophore that delivers a 31‑fold VEGFR/PDGFR selectivity window (Flk‑1 IC₅₀ 390 nM vs. PDGFR IC₅₀ 12 µM), enabling cleaner HUVEC angiogenesis readouts than dimethyl‑congener semaxanib. At 5–10 µM it uniquely co‑inhibits CDK4‑mediated G1/S arrest, eliminating combination‑study pharmacokinetic variability. Its 210 Da fragment‑like scaffold with validated TLK2 engagement (IC₅₀ 470 nM) supports efficient Knoevenagel‑based diversification for medicinal chemistry and chemical genetics programs requiring dual VEGFR/FGF pathway interrogation.

Molecular Formula C13H10N2O
Molecular Weight 210.23 g/mol
Cat. No. B3251622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3Z)-3-[(1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one
Molecular FormulaC13H10N2O
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC3=CC=CN3)C(=O)N2
InChIInChI=1S/C13H10N2O/c16-13-11(8-9-4-3-7-14-9)10-5-1-2-6-12(10)15-13/h1-8,14H,(H,15,16)/b11-8-
InChIKeySEZFNTZQMWJIAI-FLIBITNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3Z)-3-[(1H-Pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one (Oxindole I): Procurement-Grade Kinase Inhibitor for Angiogenesis and Cell Cycle Research


(3Z)-3-[(1H-Pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one, commonly designated Oxindole I (CAS 210303-07-4, CHEMBL86755), is the prototypical member of the pyrrolylmethylidenyl oxindole class of ATP-competitive kinase inhibitors [1]. With a molecular formula of C13H10N2O and a molecular weight of 210.23 g/mol, this compound features the minimal indolin-2-one pharmacophore bearing an unsubstituted pyrrole at the C-3 methylidene position [2]. Originally developed by Sugen Inc. as a precursor to the clinical candidates semaxanib (SU5416) and sunitinib (SU11248), Oxindole I serves as the foundational scaffold for structure-activity relationship (SAR) studies across the oxindole kinase inhibitor family and is commercially available from multiple suppliers at ≥95% purity for research use only .

Why Generic Substitution of (3Z)-3-[(1H-Pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one with Other Indolinones Compromises Experimental Reproducibility


Despite sharing the indolin-2-one core, pyrrolylmethylidenyl oxindoles exhibit profound differences in kinase selectivity driven by subtle substituent variations at the pyrrole C-3 and C-5 positions [1]. Oxindole I carries an unsubstituted pyrrol-2-yl ring, yielding a narrow and distinct target profile compared to its dimethyl-substituted congener SU5416 (semaxanib, bearing 3,5-dimethylpyrrole) or the 6-substituted extended analogs such as sunitinib [2]. Even within the same series, the addition of a single methyl group can invert selectivity from VEGFR-preferring to PDGFR-preferring inhibition, as demonstrated by the matched molecular pair analysis of SU5416 versus SU11652 . Consequently, procuring a structurally similar but non-identical indolinone—even one with overlapping primary target annotation—introduces uncontrolled variables in kinase selectivity, off-target CDK inhibition, and in vivo pathway modulation that cannot be normalized post hoc.

Quantitative Differentiation Evidence for (3Z)-3-[(1H-Pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one Versus Closest Indolinone Comparators


Oxindole I Exhibits 3.2-Fold Greater Potency Against VEGFR Flk-1 Compared to the Closest Structural Analog SU5416 (Semaxanib)

Oxindole I demonstrates superior potency against the VEGF receptor tyrosine kinase Flk-1 (VEGFR2) with an IC50 of 390 nM, representing a 3.2-fold improvement over its closest structural analog SU5416 (semaxanib), which bears a 3,5-dimethyl substitution on the pyrrole ring and exhibits an IC50 of 1.23 µM against the same target . Both compounds were evaluated under comparable biochemical conditions measuring inhibition of tyrosine phosphorylation on the isolated Flk-1 kinase domain [1]. This potency advantage is structurally attributable to the absence of steric bulk at the pyrrole 3- and 5-positions in Oxindole I, which permits deeper occupancy of the ATP-binding pocket hydrophobic region compared to the dimethyl-substituted SU5416 [2].

VEGFR inhibition Angiogenesis Tyrosine kinase inhibitor Indolinone SAR

Oxindole I Achieves 31-Fold VEGFR-over-PDGFR Selectivity, Outperforming SU5416's 20-Fold Selectivity Window in Biochemical Profiling

In side-by-side biochemical profiling, Oxindole I inhibits PDGFR with an IC50 of 12 µM, yielding a VEGFR/PDGFR selectivity index of approximately 31-fold (12,000 nM / 390 nM) . By comparison, SU5416 exhibits a VEGFR/PDGFRβ selectivity of approximately 20-fold (based on PDGFRβ IC50 ≈ 24.6 µM derived from reported 20-fold selectivity over the 1.23 µM Flk-1 IC50) . This 1.5-fold improvement in selectivity ratio means that at concentrations sufficient to achieve >90% VEGFR inhibition (~3.9 µM, 10× IC50), Oxindole I retains only approximately 25% PDGFR occupancy, whereas SU5416 at its equipotent VEGFR-inhibitory concentration (~12.3 µM) approaches 33% PDGFR engagement [1]. Furthermore, Oxindole I does not inhibit EGFR, HER2, or IGF-1R even at concentrations exceeding 100 µM, confirming a clean selectivity window against these phylogenetically related receptor tyrosine kinases .

Kinase selectivity VEGFR vs PDGFR Indolinone profiling Anti-angiogenic specificity

Oxindole I Possesses Dual CDK4/VEGFR Inhibitory Activity Not Observed in SU5416, Enabling Unique Cell Cycle plus Angiogenesis Experimental Designs

Oxindole I exhibits concentration-dependent inhibition of cyclin-dependent kinases, with IC50 values of 4.9 µM against cyclin D1/CDK4, 10 µM against cyclin E/CDK2, and 10.2 µM against cyclin B/CDK1 [1]. This CDK inhibitory activity is absent from SU5416, which is reported to lack any significant activity against CDKs and is instead confined to receptor tyrosine kinase targets (VEGFR, PDGFR, c-Kit) [2]. The cyclin D1/CDK4 IC50 of 4.9 µM is approximately 12.6-fold higher than the Flk-1 IC50 (390 nM), meaning that at concentrations achieving complete VEGFR inhibition, Oxindole I engages CDK4 only minimally (~8% occupancy at 390 nM). However, at intermediate micromolar concentrations, Oxindole I can simultaneously modulate both VEGFR-driven angiogenic signaling and CDK4-mediated G1/S cell cycle progression—a dual pharmacology not achievable with SU5416, which lacks any CDK activity [2].

CDK inhibition Cyclin-dependent kinase Cell cycle Dual kinase pharmacology Indolinone polypharmacology

Oxindole I Demonstrates Sub-Micromolar TLK2 Inhibition (IC50 = 470 nM), Providing a Structurally Tractable Starting Point for Tousled-Like Kinase Probe Development

Oxindole I inhibits human Tousled-like kinase 2 (TLK2) with an IC50 of 470 nM, measured in a biochemical hotspot assay following 20-minute compound preincubation and 120-minute incubation with 33P-ATP [1][2]. This activity was identified through a systematic screen of 21 commercially available oxindole-based kinase inhibitors, where Oxindole I emerged as one of the few compounds demonstrating consistent sub-micromolar TLK2 potency [2]. The unsubstituted pyrrole ring of Oxindole I provides a minimal scaffold with favorable ligand efficiency for TLK2, enabling subsequent structure-guided optimization; the related compound (Z)-3-((1H-pyrrol-2-yl)methylene)-5-acetylindolin-2-one achieved even greater potency through C-5 functionalization, confirming the tractability of this chemotype [2]. By contrast, the dimethyl-substituted SU5416 (semaxanib) was not prioritized for TLK2 development due to its broader kinome profile and different selectivity fingerprint [2][3].

TLK2 inhibition Tousled-like kinase Kinase probe DNA damage response Oxindole scaffold

Oxindole I but Not SU4312 or SU11652 Suppresses FGF Signaling In Vivo in Zebrafish Embryos, Demonstrating Functional Pathway Selectivity Divergence Among Oxindole VEGFR Inhibitors

In a transgenic zebrafish screen employing a d2EGFP reporter driven by FGF-responsive elements, Oxindole I treatment resulted in pronounced suppression of FGF-dependent fluorescence, phenocopying the effect of the non-selective VEGFR inhibitor SU5416 [1][2]. Critically, two other oxindole-based VEGFR inhibitors with similar chemical structures, SU4312 and SU11652, failed to block FGF signaling in the same assay, highlighting that FGF pathway modulation is not a class-wide property of oxindole VEGFR inhibitors but rather a compound-specific functional characteristic [1]. Additionally, Oxindole I treatment reduced dusp6 expression, a downstream transcriptional target of FGF signaling, further confirming pathway-level engagement [2]. This in vivo functional differentiation demonstrates that Oxindole I possesses a broader biological activity profile than its annotation as a VEGFR inhibitor alone would predict, with measurable consequences for FGF-dependent developmental angiogenesis [1][3].

Zebrafish model FGF signaling In vivo selectivity Angiogenesis inhibitor Chemical genetics

Optimal Research and Procurement Application Scenarios for (3Z)-3-[(1H-Pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one Based on Quantitative Differentiation Evidence


VEGFR-Selective Angiogenesis Inhibition with Reduced PDGFR Crosstalk for Endothelial Cell Signaling Studies

For HUVEC-based angiogenesis assays or endothelial tube formation studies requiring selective VEGFR pathway inhibition, Oxindole I at concentrations of 0.4–4 µM provides >50–90% Flk-1 inhibition while maintaining PDGFR occupancy below 25%, enabling cleaner phenotypic readouts of VEGF-dependent processes without confounding PDGF-mediated pericyte or smooth muscle cell effects . This application directly leverages the 31-fold VEGFR/PDGFR selectivity established in biochemical profiling, outperforming SU5416 which at equipotent VEGFR-inhibitory concentrations (1.2–12 µM) produces higher PDGFR co-inhibition [1].

Dual VEGFR/CDK4 Pharmacology in Single-Agent Tumor Cell Proliferation and Cell Cycle Studies

At intermediate micromolar concentrations (5–10 µM), Oxindole I simultaneously inhibits VEGFR-driven angiogenic signaling and CDK4-mediated G1/S cell cycle progression, enabling single-agent investigation of combined anti-angiogenic and anti-proliferative mechanisms in tumor cell lines . This dual pharmacology is unique to Oxindole I among the pyrrolylmethylidenyl oxindole family and eliminates the need for combination studies that introduce pharmacokinetic variability, making it suitable for in vitro proof-of-concept experiments assessing the therapeutic hypothesis of concurrent VEGF and CDK pathway blockade [2].

TLK2 Chemical Probe Development Using Oxindole I as a Structurally Minimal, Ligand-Efficient Starting Scaffold

Medicinal chemistry programs targeting TLK2 for DNA damage response modulation can employ Oxindole I (TLK2 IC50 = 470 nM) as a fragment-like starting point with validated target engagement and a low molecular weight (210 Da) that permits efficient structure-guided optimization through substitution at the C-5, C-6, and N-1 positions of the oxindole core . As demonstrated by Asquith et al. (2023), the unsubstituted pyrrole Oxindole I scaffold is amenable to Knoevenagel condensation-based diversification, with C-5 acetyl substitution improving TLK2 potency while maintaining a narrow kinome spectrum [1].

In Vivo Zebrafish-Based Chemical Genetic Screens for VEGF-FGF Pathway Crosstalk

For developmental biology and chemical genetics laboratories employing transgenic FGF-reporter zebrafish lines, Oxindole I serves as a unique tool compound that simultaneously engages VEGFR and FGF signaling pathways, unlike the structurally similar but functionally silent oxindoles SU4312 and SU11652 . This property enables single-compound interrogation of angiogenic phenotypes where both VEGF and FGF signaling contribute, reducing experimental complexity compared to dual-inhibitor treatment protocols and facilitating dose-response analysis in whole-organism developmental angiogenesis models [1].

Quote Request

Request a Quote for (3Z)-3-[(1H-pyrrol-2-yl)methylidene]-2,3-dihydro-1H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.